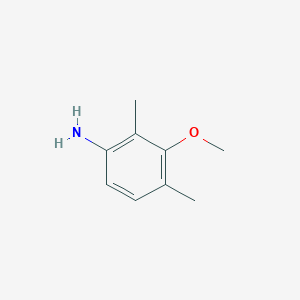

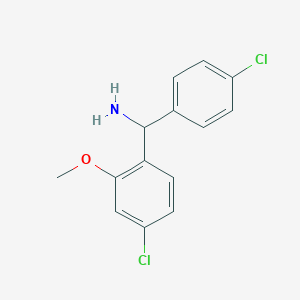

![molecular formula C15H11ClN2OS B2438264 3-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzonitrile CAS No. 2034608-16-5](/img/structure/B2438264.png)

3-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzonitrile” is a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine . It is an intermediate of Clopidogrel and Prasugrel .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has been carried out using conventional techniques . The compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis

The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been studied . The antibacterial activity of these compounds is tested against Bacillus subtilis (BS), Staphylococcus aureus (SA), and Escherichia coli (EC) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride have been reported . The compound has a molecular weight of 175.68 and should be stored in a dark place, in an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Studies have found that certain 4,5,6,7-tetrahydrothieno[3,2-c]pyridines exhibit significant anticonvulsant activities. These compounds, including variations of the core structure, were evaluated for their effectiveness against seizures induced by N-methyl-D-aspartate (NMDA) in mice (Ohkubo et al., 1996).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds involving the thieno[3,2-c]pyridine structure. These include various derivatives and fused systems which may hold potential in pharmacological applications (Bakhite et al., 2005).

Glucose-6-Phosphatase Inhibition

Tetrahydrothieno[3,2-c]pyridines have been discovered as a class of potent inhibitors for the glucose-6-phosphatase catalytic site. These inhibitors have shown promise with IC50 values down to 140 nM, indicating potential for therapeutic use in metabolic disorders (Madsen et al., 2000).

Potential Calcium-Channel Antagonist Activity

Certain derivatives of 1,4-dihydropyridines, including structures similar to the tetrahydrothieno[3,2-c]pyridine, have been studied for their potential calcium modulatory properties. These compounds display unique conformations and interactions that could be relevant in designing calcium-channel antagonists (Linden et al., 2011).

Anticancer Activity

There's a growing interest in exploring the anticancer activity of tetrahydrothieno-pyridine derivatives. Research in this area has been expanding, with studies focusing on synthesis, characterization, and evaluation of these compounds' efficacy against various cancer types (Rao et al., 2018).

Chemical Reactions and Transformations

Several studies have been conducted on the chemical reactions and transformations of tetrahydrothieno[3,2-c]pyridines, exploring their interaction with various compounds and their potential application in synthesizing new chemical entities (Voskressensky et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzonitrile Related compounds have been shown to inhibit the aggregation of platelets .

Mode of Action

The exact mode of action of This compound It is suggested that related compounds inhibit the aggregation of platelets induced by various agents .

Biochemical Pathways

The specific biochemical pathways affected by This compound Related compounds have been shown to affect the pathway of platelet aggregation .

Result of Action

The molecular and cellular effects of the action of This compound Related compounds have been shown to result in a significant decrease of pulmonary metastasis .

Eigenschaften

IUPAC Name |

3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-14-7-12-9-18(5-4-13(12)20-14)15(19)11-3-1-2-10(6-11)8-17/h1-3,6-7H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVFRUHFBDTAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

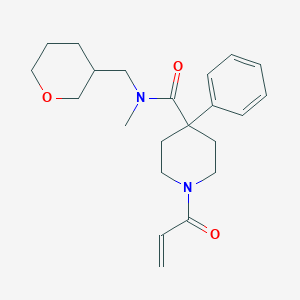

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2438189.png)

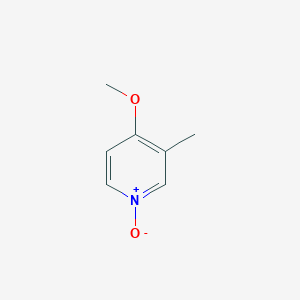

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)

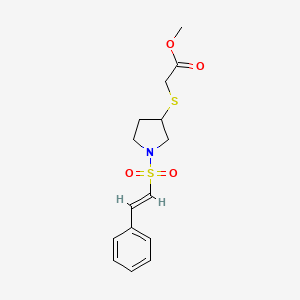

![3-(3,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2438192.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2438193.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 8-(prop-2-enoylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2438197.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)